molecular formula C14H13NO3S B6382869 4-(4-Ethylthiophenyl)-2-nitrophenol CAS No. 1261963-61-4

4-(4-Ethylthiophenyl)-2-nitrophenol

Cat. No.: B6382869
CAS No.: 1261963-61-4
M. Wt: 275.32 g/mol
InChI Key: RAPSYSOTPVQIKD-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)-2-nitrophenol is a nitro-substituted phenolic compound characterized by a hydroxyl (-OH) group at the ortho position relative to a nitro (-NO₂) group on a benzene ring. The para position of the benzene ring is substituted with a 4-ethylthiophenyl group (-S-C₆H₄-C₂H₅), introducing sulfur-containing aromaticity and alkyl chain flexibility. This structural configuration confers unique electronic and steric properties, influencing its solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPSYSOTPVQIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylthiophenyl)-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of 4-ethylthiophenol followed by a coupling reaction with a phenolic compound. The nitration step requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent coupling reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of 4-(4-Ethylthiophenyl)-2-nitrophenol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylthiophenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Coupling Reactions: The thiophenyl ring can undergo coupling reactions with aryl halides in the presence of palladium catalysts, forming biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Coupling Reactions: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Major Products:

    Reduction: 4-(4-Ethylthiophenyl)-2-aminophenol.

    Substitution: Various ethers and esters.

    Coupling: Biaryl derivatives.

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-nitrophenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The thiophenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s key structural analogs include:

Compound Substituent at Position 4 Substituent at Position 2 Key Features
4-(4-Ethylthiophenyl)-2-nitrophenol 4-Ethylthiophenyl -NO₂ Enhanced lipophilicity due to ethylthio group; intramolecular H-bonding possible .
2-Nitrophenol -H -NO₂ Ortho nitro group enables intramolecular H-bonding with -OH; lower hydration free energy error (~20 kJ/mol) .
4-Nitrophenol -H -NO₂ (para) No intramolecular H-bonding; higher symmetry; widely used in pH indicators .
4-(1-Adamantyl)-2-nitrophenol 1-Adamantyl -NO₂ Bulky adamantyl group increases steric hindrance; used in dyes and pigments .
4-(3-Chlorophenyl)-2-nitrophenol 3-Chlorophenyl -NO₂ Electron-withdrawing Cl enhances electrophilicity; potential pesticide applications .

Physicochemical Properties

  • Solubility and Polarity: The ethylthiophenyl group in 4-(4-Ethylthiophenyl)-2-nitrophenol increases lipophilicity compared to unsubstituted nitrophenols, which are highly water-soluble (e.g., 2-nitrophenol: ~2.1 g/100 mL water) . This aligns with trends observed in sulfur-containing analogs like thiomorpholine derivatives .
  • Thermal Stability : Nitro groups generally reduce thermal stability, but bulky substituents (e.g., adamantyl) can mitigate this by steric protection . The ethylthiophenyl group may offer moderate stabilization.
  • Hydrogen Bonding: Intramolecular H-bonding between -OH and -NO₂ in 2-nitrophenol lowers its hydration free energy prediction accuracy (~20 kJ/mol error) compared to 4-nitrophenol (~2 kJ/mol) . Similar effects are expected in 4-(4-Ethylthiophenyl)-2-nitrophenol.

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